2,2'-Disulfanediylbis(3-bromoaniline)
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Overview
Description
2,2’-Disulfanediylbis(3-bromoaniline) is a chemical compound with the molecular formula C12H10Br2N2S2 and a molecular weight of 406.16 g/mol . This compound is characterized by the presence of two bromine atoms and a disulfide linkage between two aniline moieties. It is commonly used in various scientific research fields due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-Disulfanediylbis(3-bromoaniline) typically involves the reaction of 3-bromoaniline with sulfur-containing reagents under controlled conditions. One common method includes the oxidation of 3-bromoaniline in the presence of sulfur to form the disulfide linkage .
Industrial Production Methods
Industrial production of 2,2’-Disulfanediylbis(3-bromoaniline) follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2,2’-Disulfanediylbis(3-bromoaniline) undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can break the disulfide bond, yielding thiol derivatives.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted aniline derivatives.
Scientific Research Applications
2,2’-Disulfanediylbis(3-bromoaniline) is utilized in diverse scientific research areas:
Chemistry: Used as a building block in organic synthesis and materials science.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Employed in the production of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of 2,2’-Disulfanediylbis(3-bromoaniline) involves its interaction with molecular targets through its functional groups. The disulfide linkage can undergo redox reactions, influencing cellular redox states. The bromine atoms can participate in halogen bonding, affecting molecular recognition and binding .
Comparison with Similar Compounds
Similar Compounds
2,2’-Disulfanediylbis(4-bromoaniline): Similar structure but with bromine atoms at the 4-position.
2,2’-Disulfanediylbis(3-chloroaniline): Chlorine atoms instead of bromine.
2,2’-Disulfanediylbis(3-iodoaniline): Iodine atoms instead of bromine.
Properties
IUPAC Name |
2-[(2-amino-6-bromophenyl)disulfanyl]-3-bromoaniline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10Br2N2S2/c13-7-3-1-5-9(15)11(7)17-18-12-8(14)4-2-6-10(12)16/h1-6H,15-16H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OGNQMTIJPYSNFM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Br)SSC2=C(C=CC=C2Br)N)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10Br2N2S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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